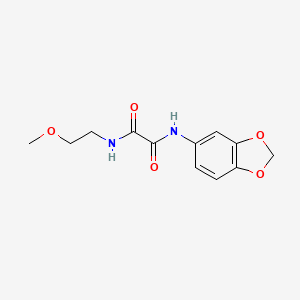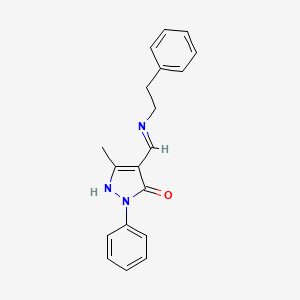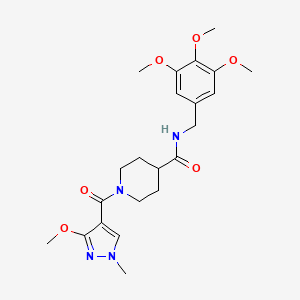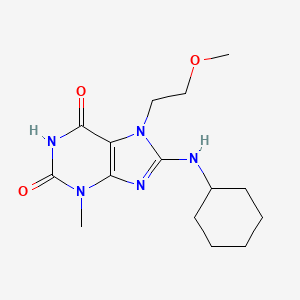
N'-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)oxamide, also known as MDMA, is a synthetic compound that has gained widespread attention due to its psychoactive properties. MDMA is a member of the amphetamine class of drugs and is commonly referred to as ecstasy or molly. While MDMA is often associated with recreational use, it has also been the subject of scientific research due to its potential therapeutic benefits.
作用機序
Target of Action
Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It has been suggested that similar compounds may cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
Similar compounds have been reported to obey lipinski’s rule of five, suggesting good bioavailability .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Action Environment
Similar compounds have been synthesized via a pd-catalyzed c-n cross-coupling , suggesting that the synthesis process may be influenced by environmental conditions.
実験室実験の利点と制限
N'-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)oxamide has several advantages for use in scientific research, including its ability to produce specific physiological and psychological effects. However, there are also limitations to its use, including the potential for adverse effects and the difficulty in obtaining pure this compound for research purposes.
将来の方向性
There are several future directions for research on N'-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)oxamide. One area of interest is the potential use of this compound in the treatment of other mental health conditions, such as addiction and eating disorders. Additionally, researchers are exploring the use of this compound in combination with other therapies, such as cognitive-behavioral therapy, to enhance treatment outcomes. Finally, there is a need for further research on the long-term effects of this compound use, particularly in individuals who use the drug recreationally.
合成法
N'-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)oxamide is synthesized from safrole, a natural compound found in the oils of various plants. The synthesis process involves several steps, including the conversion of safrole to isosafrole, followed by oxidation and amination reactions to produce this compound. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
科学的研究の応用
N'-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)oxamide has been the subject of scientific research for its potential therapeutic benefits, particularly in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that this compound-assisted psychotherapy can help individuals with PTSD overcome their trauma and improve their mental health. This compound has also been studied for its potential use in the treatment of anxiety and depression.
生化学分析
Biochemical Properties
The compound N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines
特性
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-17-5-4-13-11(15)12(16)14-8-2-3-9-10(6-8)19-7-18-9/h2-3,6H,4-5,7H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGLLDLMFJMQLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2619049.png)
![[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B2619050.png)
![2-Ethyl-5-((4-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2619051.png)
![1,3-dimethyl-2,4-dioxo-7-propyl-N-(2-(thiophen-3-yl)benzyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2619052.png)




![4-Cyclopropyl-5-fluoro-6-[4-(1-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2619062.png)

![2-([1,1'-Biphenyl]-4-yl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B2619064.png)
![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide](/img/structure/B2619065.png)

![Ethyl 2-[3-(difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate](/img/structure/B2619071.png)
